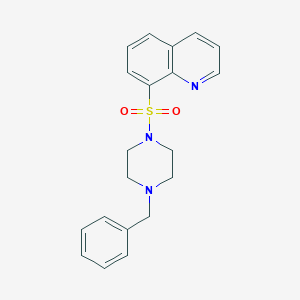

![molecular formula C13H9N5OS B2493010 benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448035-05-9](/img/structure/B2493010.png)

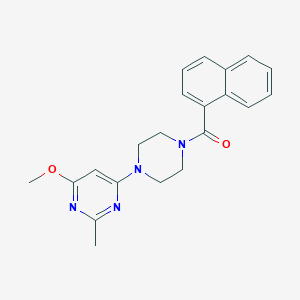

benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been investigated.

Scientific Research Applications

Multi-Targeted Kinase Inhibition

The compound’s halogenated structure makes it a promising candidate for inhibiting kinases involved in cancer progression. Specifically, novel derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. Among these, compound 5k stands out as the most potent inhibitor. It effectively targets enzymes such as EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the well-known TKI sunitinib . Mechanistic studies reveal that compound 5k induces cell cycle arrest and apoptosis, making it a potential multi-targeted kinase inhibitor.

Apoptosis Induction

Compound 5k’s ability to trigger apoptosis in HepG2 cells is noteworthy. It increases proapoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic Bcl-2 activity. These findings highlight its potential as an apoptosis inducer .

Selective CDK2 Inhibition

Researchers have scaffold-hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, which exhibits initial selectivity within the CDK family. This suggests that derivatives of our compound may serve as selective CDK2 inhibitors .

Anti-Inflammatory Properties

While not explicitly studied for anti-inflammatory effects, pyrimidines (including our compound) are known to possess diverse pharmacological properties. They may contribute to anti-inflammatory activity, although further research is needed .

Antifungal and Antituberculosis Applications

Again, based on the broader class of pyrimidines, exploring antifungal and antituberculosis effects could yield interesting results. These applications are crucial for combating infectious diseases.

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5OS/c19-13(8-1-2-10-11(3-8)17-20-16-10)18-5-9-4-14-7-15-12(9)6-18/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIGDJVONQQNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

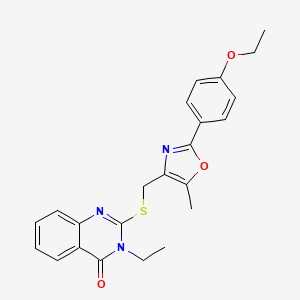

![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2492928.png)

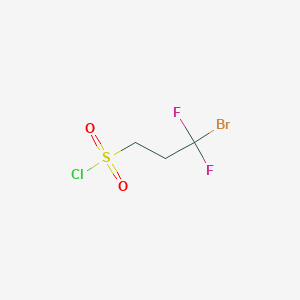

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)

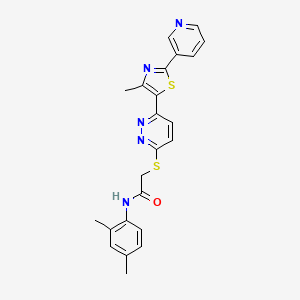

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)

![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)